1H-Pyrrole-2-acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHWBFFDARHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1H-Pyrrole-2-acetamide (CAS 89532-48-9)
Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary
1H-Pyrrole-2-acetamide (CAS 89532-48-9) is a critical heterocyclic intermediate and impurity standard in the synthesis of "racetam" class anticonvulsants, most notably Levetiracetam and Brivaracetam . Structurally, it represents the aromatic analogue of the saturated pyrrolidine pharmacophore found in these drugs.
Its presence in a drug substance often indicates either oxidative degradation of the active pharmaceutical ingredient (API) or incomplete reduction during synthesis. Consequently, accurate characterization and control of this compound are regulatory imperatives (ICH Q3A/B) for drug development professionals.
Part 1: Physicochemical Profile[1][2][3]
The following data aggregates experimental values and calculated properties essential for establishing a "Identity Standard" in the laboratory.
| Property | Value / Description | Note |
| CAS Number | 89532-48-9 | |
| IUPAC Name | 2-(1H-pyrrol-2-yl)acetamide | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in non-polar solvents (Hexane). |
| pKa (Pyrrole NH) | ~16.5 | Very weak acid; requires strong base for deprotonation. |
| UV Max | 210–220 nm | Strong absorption due to conjugated π-system. |
| LogP | ~0.3 (Predicted) | More lipophilic than its saturated pyrrolidine analogs. |
Part 2: Synthetic Routes & Process Chemistry
To generate a reference standard for impurity profiling, a high-purity synthesis is required. The most robust route involves the ammonolysis of pyrrole-2-acetic acid esters.
Protocol: Ammonolysis of Methyl 1H-pyrrole-2-acetate
Rationale: Direct amidation avoids harsh coupling reagents that may polymerize the electron-rich pyrrole ring.
Reagents:
-
Methyl 1H-pyrrole-2-acetate (Starting Material)
-
Ammonia (7N in Methanol)
-
Solvent: Anhydrous Methanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of Methyl 1H-pyrrole-2-acetate in 50 mL of anhydrous methanol under nitrogen atmosphere. Critical: Exclude oxygen to prevent polymerization (pinking) of the pyrrole.
-
Ammonolysis: Cool the solution to 0°C. Add 30 mL of 7N Ammonia in Methanol dropwise.
-
Reaction: Seal the vessel and stir at room temperature (20–25°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4][5]
-
Workup: Concentrate the reaction mixture in vacuo at <40°C. High temperatures can cause dimerization.
-
Purification: Recrystallize the crude solid from Ethanol/Diethyl Ether.
-
Validation: The product must show a single peak on HPLC and a clean NMR spectrum (loss of methoxy singlet at ~3.7 ppm).
Synthesis Workflow Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound, highlighting critical oxidation risks.
Part 3: Pharmaceutical Application (Impurity Profiling)
In the context of Levetiracetam (Keppra) development, CAS 89532-48-9 serves as a vital process impurity and degradation marker .
The "Aromatization" Risk: Levetiracetam contains a saturated pyrrolidine ring. Under oxidative stress or improper storage, the ring can dehydrogenate to form the pyrrole analog (CAS 89532-48-9).
-
Toxicological Implication: Pyrroles are electron-rich and can be metabolically activated to reactive electrophiles, unlike the inert pyrrolidine. Therefore, the limit for this impurity is often stricter than for general related substances.
Structural Relationship Diagram
Caption: Degradation pathway showing the conversion of Levetiracetam to its pyrrole analog under oxidative stress.
Part 4: Analytical Methodologies
To distinguish this compound from Levetiracetam and other amide byproducts, a reverse-phase HPLC method with high selectivity is required.
Method: High-Performance Liquid Chromatography (HPLC)
Note: This method is self-validating; the resolution (Rs) between the API and the pyrrole impurity must be > 2.0.
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–5 min: 95% A (Isocratic)
-
5–20 min: 95% A → 60% A (Linear Gradient)
-
20–25 min: 60% A (Isocratic wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm .
-
Why 220 nm? This wavelength captures the amide bond transition (n→π) and the strong π→π transition of the pyrrole ring, maximizing sensitivity for this specific impurity.
-
-
Retention Logic: The pyrrole analog (aromatic) is significantly more hydrophobic than the saturated Levetiracetam.
-
Levetiracetam RT: ~4–6 min.
-
Pyrrole-2-acetamide RT: ~12–15 min.
-
Self-Validating System Suitability Criteria:
-
Tailing Factor: < 1.5 for the impurity peak (Pyrroles can tail due to interaction with silanols; ensure low pH buffer is used).
-
Resolution: > 2.0 between Levetiracetam and Pyrrole-2-acetamide.
Part 5: Handling & Safety
-
Hazards: Pyrrole derivatives can be irritants. While specific tox data for CAS 89532-48-9 is limited, treat as a potential skin/eye irritant (H315/H319).
-
Storage: Store at 2–8°C, protected from light.
-
Solubility for Bioassays: Dissolve in DMSO for stock solutions. Avoid aqueous stock solutions for long-term storage due to potential hydrolysis of the amide bond (though slow).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12204007, 2-(1H-pyrrol-2-yl)acetamide. Retrieved from [Link]
- UCB Pharma. (2001). Patent WO0164637A1: Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide. (Describes synthesis of Levetiracetam and related pyrrole intermediates).
-
Rao, B. M., et al. (2004). A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on separation of amide analogs). Retrieved from [Link]
- Sundberg, R. J. (1996). Pyrroles and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Pergamon Press. (Authoritative text on Paal-Knorr and pyrrole-2-acetic acid chemistry).
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- 8. rsc.org [rsc.org]
Technical Comparative Analysis: 1H-Pyrrole-2-acetamide vs. 1-Methyl-1H-pyrrole-2-acetamide
This guide provides an in-depth technical analysis comparing 1H-Pyrrole-2-acetamide and its N-methylated analog, 1-methyl-1H-pyrrole-2-acetamide . It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthetic accessibility, physicochemical divergence, and pharmacokinetic implications.
Executive Summary
The transition from This compound (1H-PA) to 1-methyl-1H-pyrrole-2-acetamide (1M-PA) represents a classic "methyl scan" modification in medicinal chemistry. While the core pharmacophore—the pyrrole ring linked to an acetamide side chain—remains intact, the methylation of the pyrrolic nitrogen fundamentally alters the molecule's electronic landscape, hydrogen-bonding capacity, and metabolic fate.
-
1H-PA acts as both a hydrogen bond donor (pyrrole NH) and acceptor (amide CO). It is susceptible to N-glucuronidation and deprotonation under basic conditions.
-
1M-PA abolishes the pyrrole NH donor, locking the tautomeric state and increasing lipophilicity (LogP). It shifts metabolic liability toward oxidative N-demethylation.
Physicochemical Profiling
The following table summarizes the key structural and property differences.
| Feature | This compound | 1-Methyl-1H-pyrrole-2-acetamide |
| CAS Number | 89532-48-9 | 69786-03-4 |
| Molecular Formula | C₆H₈N₂O | C₇H₁₀N₂O |
| Molecular Weight | 124.14 g/mol | 138.17 g/mol |
| H-Bond Donors | 2 (Pyrrole NH, Amide NH₂) | 1 (Amide NH₂) |
| H-Bond Acceptors | 1 (Amide CO) | 1 (Amide CO) |
| LogP (Predicted) | ~ -0.2 to 0.1 | ~ 0.3 to 0.6 |
| Electronic Character | Electron-rich, NH acidic (pKa ~16.5) | Electron-rich, N-Me inductive effect |
| Solubility | High in MeOH, DMSO; Moderate in H₂O | High in DCM, EtOAc; Lower in H₂O |
Synthetic Architectures
Direct alkylation of pyrrole with chloroacetamide often leads to poly-alkylation or polymerization due to the high reactivity of the pyrrole ring. The most robust, field-proven pathway utilizes the Mannich reaction followed by homologation. This strategy avoids harsh acidic conditions that degrade electron-rich pyrroles.[1]
Experimental Workflow: The Mannich-Cyanide Route
This protocol applies to both analogs. For 1M-PA , substitute the starting material with N-methylpyrrole.
Step 1: Mannich Reaction (Aminomethylation)
Reagents: Formaldehyde (37% aq), Dimethylamine (40% aq), Acetic Acid. Mechanism: Electrophilic aromatic substitution at the C2 position. Protocol:
-
Dissolve Pyrrole (1.0 eq) in ethanol/water.
-
Add Dimethylamine (1.1 eq) and Formaldehyde (1.1 eq) dropwise at 0°C to prevent exotherms.
-
Stir at room temperature for 2-4 hours.
-
Workup: Basify with NaOH, extract with DCM. The product is 2-(dimethylaminomethyl)pyrrole .[1]
Step 2: Quaternization & Cyanide Displacement
Reagents: Methyl Iodide (MeI), Sodium Cyanide (NaCN), Ethanol/Water. Logic: The dimethylamino group is a poor leaving group. Quaternization creates a reactive trimethylammonium salt, which is easily displaced by cyanide. Protocol:
-
Dissolve the Mannich base in absolute ethanol.
-
Add MeI (1.1 eq) at 0°C. A white precipitate (ammonium salt) forms immediately.
-
Dissolve the salt in water/ethanol (1:1).
-
Add NaCN (1.5 eq) and reflux for 2-3 hours.
-
Caution: This generates Pyrrole-2-acetonitrile . Perform in a well-ventilated fume hood with cyanide scrubbers.
Step 3: Controlled Hydrolysis to Amide
Reagents: H₂O₂, K₂CO₃, or mild acid hydrolysis. Logic: Nitriles can be hydrolyzed to acids or amides. Using alkaline hydrogen peroxide (Radziszewski reaction) stops selectively at the amide. Protocol:
-
Dissolve Pyrrole-2-acetonitrile in acetone/water.
-
Add K₂CO₃ (0.5 eq) and 30% H₂O₂ (4.0 eq) dropwise at 0°C.
-
Stir vigorously for 1-2 hours.
-
Purification: Evaporate acetone, extract with EtOAc. Recrystallize from Ethanol/Hexane.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic pathway from pyrrole precursors to acetamide derivatives via the Mannich-Nitrile route.
Structural & Biological Implications (SAR)
Hydrogen Bonding & Binding Affinity
-
This compound: The pyrrole nitrogen is a hydrogen bond donor . In protein binding pockets, this NH often interacts with backbone carbonyls or side-chain carboxylates (e.g., Asp/Glu).
-
1-Methyl-1H-pyrrole-2-acetamide: Methylation removes this donor capability. If the NH donor is critical for binding (e.g., in a kinase hinge region), potency will drop drastically (the "methyl cliff"). However, if the NH is solvent-exposed or requires desolvation penalty, methylation can improve affinity by hydrophobic collapse.
Metabolic Stability & Pharmacokinetics
-
Metabolic Soft Spot (1H-PA): The free NH is a site for Phase II conjugation (N-glucuronidation), leading to rapid renal clearance.
-
Metabolic Soft Spot (1M-PA): The N-methyl group is susceptible to CYP450-mediated oxidative demethylation (via an N-hydroxymethyl intermediate). However, this process is generally slower than direct glucuronidation, potentially extending half-life (
). -
Permeability: 1M-PA typically exhibits higher blood-brain barrier (BBB) permeability due to the removal of the polar H-bond donor and increased lipophilicity.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) comparison highlighting the impact of N-methylation on binding and ADME properties.
Handling and Stability
-
Light Sensitivity: Pyrroles are electron-rich and prone to photo-oxidation, turning brown/black upon exposure to air and light. Both acetamides should be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Acid Sensitivity: While the acetamide side chain is stable, the pyrrole ring is acid-sensitive (polymerization). Avoid strong mineral acids during formulation; use buffered aqueous systems (pH 7.4) for biological assays.
References
-
LookChem. (n.d.). This compound, 1-methyl- CAS 69786-03-4 Data. Retrieved from
-
ChemicalBook. (n.d.). This compound (WX619054) CAS 89532-48-9. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrroles: Mannich and Paal-Knorr Reactions. Retrieved from
-
PubChem. (2025). Compound Summary: 1-Methylpyrrole-2-acetic acid (Precursor). Retrieved from
-
InvivoChem. (2024). Olorofim (F-901318) and Pyrrole-2-acetamide derivatives in antifungal research. Retrieved from
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A Comprehensive Technical Guide to the Solubility of 1H-Pyrrole-2-acetamide in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 1H-Pyrrole-2-acetamide, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the physicochemical principles governing the dissolution of this compound in two critical solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the universal protic solvent, water.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with numerous physicochemical hurdles, with solubility being a primary and often decisive factor. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development. This compound, a derivative of the versatile pyrrole scaffold, is a compound of interest due to the prevalence of the pyrrole ring in numerous marketed drugs with diverse biological activities, including antipsychotic, anticancer, and antibacterial properties[1]. Understanding its solubility profile in both a non-aqueous, organic solvent like DMSO, widely used for compound storage and high-throughput screening, and an aqueous medium, which mimics physiological conditions, is paramount for its progression in any drug discovery pipeline.
Physicochemical Properties of this compound
To comprehend the solubility of this compound, a foundational understanding of its constituent parts is necessary. The molecule features a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom[2]. The acetamide group (-CH₂CONH₂) introduces both a hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the C=O and the amide nitrogen), imparting a degree of polarity.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₈N₂O | Inferred from name |
| Molecular Weight | 124.14 g/mol | Inferred from formula |
| Key Functional Groups | Pyrrole ring, Acetamide group | Inferred from name |
The pyrrole ring itself has low basicity due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system[1][3]. The N-H proton of the pyrrole is weakly acidic[2][3]. These characteristics, combined with the polar acetamide side chain, suggest a molecule with a nuanced solubility profile.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of organic compounds, making it an indispensable tool in biological research and drug discovery[4][5][6]. Its high polarity allows it to effectively solvate many molecules that are sparingly soluble in other solvents[4].
Theoretical Assessment of Solubility in DMSO
Based on the structure of this compound and the properties of related compounds, it is expected to exhibit good solubility in DMSO. Structurally similar, more complex pyrrole acetamide derivatives are reported to be soluble in organic solvents like DMSO[7]. The acetamide group can participate in hydrogen bonding with the sulfoxide group of DMSO, and the overall polarity of the molecule is compatible with the polar nature of DMSO. The principle of "like dissolves like" suggests a favorable interaction. Solubility in DMSO is largely influenced by solvation energy and the energy required to break the crystal lattice of the solute[8].
Practical Considerations and Applications
In a research setting, stock solutions of test compounds for biological screening are typically prepared in 100% DMSO at high concentrations[9][10]. The ability of this compound to readily dissolve in DMSO is a significant practical advantage for these applications.
Solubility in Water
Aqueous solubility is a critical determinant of a drug candidate's potential for oral bioavailability. The dissolution of a compound in water is a complex interplay of its ability to form hydrogen bonds with water molecules and the entropic cost of creating a cavity in the solvent for the solute molecule[11].
Theoretical Assessment of Solubility in Water
The solubility of this compound in water is anticipated to be limited. While the acetamide group can form hydrogen bonds with water, the pyrrole ring is a relatively non-polar, aromatic moiety. More complex pyrrole derivatives are often characterized by low aqueous solubility[7]. For instance, a related compound, 1-[(2-chlorophenyl)methyl]-N,N-bis(1-methylpropyl)-α-oxo-1H-pyrrole-2-acetamide, is predicted to be only slightly soluble in water[12]. However, the smaller size of this compound compared to these more substituted analogs may result in a more favorable, though likely still modest, aqueous solubility. In contrast, the related 1H-pyrrole-2-carboxylic acid is reported to be soluble in water, which can be attributed to the ionizable carboxylic acid group[13]. The non-ionizable acetamide group of this compound will not benefit from this pH-dependent solubility enhancement.
The presence of both hydrogen bond donating and accepting groups in the acetamide moiety will contribute positively to its interaction with water molecules. However, the overall balance between the hydrophobic pyrrole ring and the hydrophilic acetamide group will ultimately dictate the extent of its aqueous solubility.
Experimental Determination of Solubility
Given the absence of precise, publicly available quantitative solubility data for this compound, experimental determination is essential. The following protocols outline standardized methods for assessing both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (DMSO or water) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not bind the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy, against a standard curve of known concentrations.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery and reflects the concentration at which a compound precipitates from a solution when diluted from a high-concentration DMSO stock into an aqueous buffer. This is particularly relevant for predicting precipitation in biological assays.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution (Optional): Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a multi-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, PBS). Then, add a small, fixed volume of the DMSO stock solutions to the buffer-containing wells. The final DMSO concentration should be kept low, typically below 1-2%, to mimic assay conditions.
-
Incubation: Cover the plate and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility tends to increase with increasing temperature[14][15]. This relationship can be quantified to determine thermodynamic parameters such as the enthalpy of dissolution[11][16].
-
pH (for aqueous solubility): While the acetamide group is not readily ionizable, the pyrrole N-H is very weakly acidic (pKa ~17.5 for pyrrole) and the amide nitrogen is extremely weakly basic[2]. Therefore, the solubility of this compound is not expected to be significantly influenced by pH within the typical physiological range. This is in contrast to compounds with acidic or basic functional groups, whose solubility can be dramatically altered by pH changes.
-
Presence of Co-solvents: In formulations, the aqueous solubility of poorly soluble compounds can be enhanced by the addition of co-solvents.
Conclusion
This guide provides the theoretical framework and practical, self-validating experimental protocols for researchers to precisely determine the solubility of this compound. Accurate and reliable solubility data are foundational for the successful advancement of any compound in the drug discovery and development process.
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1H-Pyrrole-2-acetamide IUPAC name and synonyms
An In-Depth Technical Guide to 2-(1H-pyrrol-2-yl)acetamide: A Versatile Scaffold in Medicinal Chemistry
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with certain scaffolds appearing with remarkable frequency in both natural products and synthetic drugs. The pyrrole ring is a quintessential example of such a "privileged scaffold," a structural framework that is capable of binding to multiple biological targets.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of novel therapeutics. Within this class, molecules that couple the pyrrole ring to an acetamide functional group represent a particularly valuable subclass.
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-2-yl)acetamide , a foundational molecule in this series. We will delve into its chemical identity, physicochemical properties, and detailed synthetic methodologies. More importantly, this guide will explore the causality behind its utility, explaining its significance as a versatile building block for Structure-Activity Relationship (SAR) studies aimed at developing next-generation therapeutics for a range of diseases, from infectious diseases to cancer.[3][4]
Chemical Identity and Nomenclature
The precise identification and nomenclature of a chemical entity are critical for reproducibility and clarity in research. The core compound is systematically named based on IUPAC conventions, though several synonyms are used in literature and chemical databases.
IUPAC Name: 2-(1H-pyrrol-2-yl)acetamide Common Synonyms: 1H-Pyrrole-2-acetamide, Pyrrole-2-acetamide
The structure consists of a pyrrole ring linked at position 2 to the methylene carbon of an acetamide group. This arrangement provides multiple points for chemical modification, which is fundamental to its application in drug discovery.
| Identifier | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 79673-54-4 (Related Acid) |
| Parent Acid | 2-(1H-pyrrol-2-yl)acetic acid[5] |
Note: The CAS number for the parent acetic acid is provided for reference, as it is a common precursor.
Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data for the unsubstituted 2-(1H-pyrrol-2-yl)acetamide is sparse, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Predicted/Analog Value | Significance in Drug Development |
| LogP | ~ -0.5 to 0.5 | Indicates good hydrophilicity, which can be favorable for solubility but may require optimization to improve membrane permeability. The parent acid has a computed LogP of 0.2.[5] |
| Topological Polar Surface Area (TPSA) | ~ 55-65 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 2 (Pyrrole N-H, Amide N-H) | The two donor sites are critical for forming specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The carbonyl oxygen is a strong hydrogen bond acceptor, contributing to target binding affinity. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderately soluble in water. Analogs show low aqueous solubility, which increases with the introduction of polar groups.[6] |
Synthesis and Derivatization Strategies
The synthesis of 2-(1H-pyrrol-2-yl)acetamide is straightforward, typically proceeding from readily available pyrrole precursors. The true value of this scaffold lies in the numerous ways it can be derivatized to explore chemical space and optimize biological activity.
Core Synthesis Workflow
A robust and common method for preparing the title compound involves a two-step process starting from 2-(1H-pyrrol-2-yl)acetic acid. This method is reliable and uses standard laboratory reagents.
Caption: General synthesis workflow for 2-(1H-pyrrol-2-yl)acetamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol provides a self-validating methodology. Each step includes a rationale and methods for confirming the reaction's progress and the product's identity.
Materials:
-
2-(1H-pyrrol-2-yl)acetic acid[5]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Acyl Chloride Formation:
-
Step: Dissolve 2-(1H-pyrrol-2-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate. Cooling mitigates potential side reactions from the exothermic process.
-
Step: Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Validation: Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates reaction completion. The formation of gaseous byproducts (SO₂ and HCl) is also an indicator.
-
-
Amidation:
-
Step: Carefully concentrate the reaction mixture in vacuo to remove excess thionyl chloride and DCM. Re-dissolve the crude acyl chloride intermediate in a minimal amount of anhydrous DCM.
-
Causality: Removing excess SOCl₂ is crucial to prevent unwanted side reactions during the amidation step.
-
Step: In a separate flask, cool an excess of concentrated ammonium hydroxide solution to 0 °C. Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.
-
Causality: Using excess ammonia serves both as the nucleophile and as a base to neutralize the HCl generated, driving the reaction to completion. The addition must be slow and at low temperature to control the highly exothermic reaction.
-
Validation: A precipitate of the amide product should form immediately.
-
-
Workup and Purification:
-
Step: After the addition is complete, allow the mixture to stir for an additional hour. Extract the aqueous mixture three times with ethyl acetate or DCM.
-
Step: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality: The washes remove unreacted starting materials, inorganic salts, and other aqueous-soluble impurities.
-
Step: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Step: Purify the resulting crude solid by recrystallization or column chromatography (silica gel, using a mobile phase such as ethyl acetate/hexanes) to yield pure 2-(1H-pyrrol-2-yl)acetamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Key Derivatization Strategies for SAR Studies
The power of the 2-(1H-pyrrol-2-yl)acetamide scaffold lies in its amenability to systematic modification for exploring structure-activity relationships.
Caption: Key sites for derivatization on the 2-(1H-pyrrol-2-yl)acetamide scaffold.
-
N1-Position of the Pyrrole Ring (R¹): The pyrrole nitrogen can be readily alkylated or arylated to introduce lipophilic groups, modulate electronics, or orient substituents toward new binding pockets.
-
C3, C4, C5-Positions of the Pyrrole Ring (R²⁻R⁴): The electron-rich pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of halogens, nitro groups, or other functionalities that can act as hydrogen bond acceptors or probes for steric interactions.[3]
-
Amide Nitrogen (R⁵, R⁶): The primary amide can be converted to secondary or tertiary amides by coupling with a wide variety of amines. This is a powerful strategy for extending the molecule to reach distal binding sites and significantly altering its physicochemical properties.
Significance and Application in Drug Discovery
The pyrrole-acetamide framework is a recurring motif in compounds with significant biological activity. Its utility stems from its ability to mimic peptide bonds and present functional groups in a well-defined three-dimensional space.
Case Study: MmpL3 Inhibitors for Tuberculosis
A compelling example of this scaffold's application is in the development of novel anti-tuberculosis agents. The mycobacterial membrane protein MmpL3 is an essential transporter involved in building the unique cell wall of Mycobacterium tuberculosis.
-
Mechanism: Pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of MmpL3.[3]
-
SAR Insights: Structure-activity relationship studies revealed that attaching substituted phenyl or pyridyl groups to the pyrrole ring, often with electron-withdrawing substituents, dramatically improves anti-TB activity. Furthermore, incorporating bulky substituents on the carboxamide nitrogen was found to be highly beneficial.[3]
-
Significance: This work demonstrates how the 2-(1H-pyrrol-2-yl)acetamide core can be systematically decorated to create highly potent and specific inhibitors for challenging drug targets, including those relevant to drug-resistant infections.[3][7]
Broad Therapeutic Potential
The pyrrole scaffold is not limited to infectious diseases. Its derivatives have demonstrated a wide array of pharmacological activities, making the core structure a valuable starting point for various drug discovery campaigns.
| Therapeutic Area | Target/Mechanism | Example Pyrrole Derivative Class | Reference |
| Oncology | Kinase Inhibition (e.g., VEGFR-2) | Substituted pyrazolyl acetamides (scaffold hop from pyrrole) | [4] |
| Anti-inflammatory | General anti-inflammatory action | Tolmetin, Ketorolac (marketed NSAIDs) | [1] |
| Cardiovascular | HMG-CoA Reductase Inhibition | Atorvastatin (Lipitor) | [1] |
| Antiviral | Reverse Transcriptase Inhibition | Pyrrole-containing analogs | [2] |
| Antibacterial | MmpL3 Inhibition | Pyrrole-2-carboxamides | [3] |
Conclusion
2-(1H-pyrrol-2-yl)acetamide is more than a simple organic molecule; it is a strategically vital building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with multiple, chemically distinct sites for derivatization, provides an exceptionally versatile platform for generating compound libraries. As demonstrated by its successful application in the development of potent MmpL3 inhibitors and its presence in a wide range of biologically active compounds, this scaffold offers a proven foundation for tackling complex therapeutic challenges. A thorough understanding of its properties, synthesis, and derivatization chemistry is therefore essential for any researcher aiming to leverage privileged structures in the pursuit of novel medicines.
References
- askIITians. (2025). What is the IUPAC name for the amide whose common name is acetamide ?
- Yeast Metabolome Database. (n.d.). Acetamide (YMDB01563).
- Bouling Chemical Co., Limited. (n.d.). This compound, 1-[(2-Chlorophenyl)Methyl]-N,N-Bis(1-Methylpropyl)-Α-Oxo.
-
Wikipedia. (2023). Acetamide. Retrieved from [Link]
- EvitaChem. (n.d.). Buy N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (EVT-2627294).
-
National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs, 10:4.
- National Center for Biotechnology Information. (n.d.). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
- Lookchem. (n.d.). Cas 69786-03-4,this compound, 1-methyl-.
- ChemScene. (n.d.). 174610-11-8 | N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide.
-
National Center for Biotechnology Information. (n.d.). 2-(2-oxo-2,3-dihydro-1H-pyrrol-1-yl)acetamide. PubChem Compound Summary for CID 177829958. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
- ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
- JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
-
National Center for Biotechnology Information. (n.d.). 2-(1H-pyrrol-2-yl)acetic acid. PubChem Compound Summary for CID 4220146. Retrieved from [Link]
- VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
-
PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
- ResearchGate. (n.d.). Commercially available pyrrole based drugs.
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Methodological & Application
Advanced Application Note: Hantzsch Synthesis of Pyrrole-3-Carboxamide Derivatives
Executive Summary & Scientific Rationale
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib. While the classical Hantzsch synthesis typically yields pyrrole esters, modern drug discovery necessitates the direct synthesis of pyrrole-carboxamides (acetamide analogues) due to their enhanced hydrogen-bonding capability and metabolic stability compared to esters.
This guide details a modified Hantzsch protocol for synthesizing pyrrole-3-carboxamides (functionally equivalent to acetamide derivatives in pharmacophore mapping). Unlike the traditional method using ethyl acetoacetate, this protocol utilizes acetoacetamides (
Key Advantages of this Protocol:
-
Direct Functionalization: Bypasses the need for post-synthetic amidation of esters.
-
Atom Economy: One-pot, multicomponent reaction (MCR).
-
Green Chemistry: Utilizes molecular iodine (
) as a mild Lewis acid catalyst, avoiding heavy metals.
Mechanistic Insight
The success of this protocol relies on the differential reactivity of the
Reaction Pathway[1][2][3][4][5]
-
Enamine Formation: The primary amine condenses with the ketone carbonyl of the acetoacetamide (favored over the amide carbonyl due to resonance stabilization of the amide).
-
C-Alkylation: The resulting enamine attacks the
-carbon of the -haloketone. -
Cyclization: Intramolecular nucleophilic attack of the nitrogen lone pair onto the carbonyl of the haloketone moiety.
-
Dehydration: Loss of water drives aromatization to the final pyrrole.
Mechanistic Diagram (DOT Visualization)
Figure 1: Mechanistic pathway of the modified Hantzsch synthesis using acetoacetamide precursors.
Experimental Protocol
Target Molecule: 2-Methyl-N-phenyl-4-(4-chlorophenyl)-1H-pyrrole-3-carboxamide Scale: 5.0 mmol (Pilot Scale)
Materials & Reagents
| Reagent | Role | Equiv. | Mass/Vol | CAS |
| N-Phenylacetoacetamide | 1.0 | 886 mg | 637-54-7 | |
| 4-Chlorophenacyl Bromide | 1.0 | 1167 mg | 536-38-9 | |
| Ammonium Acetate | Nitrogen Source | 1.2 | 462 mg | 631-61-8 |
| Molecular Iodine ( | Catalyst | 0.1 (10 mol%) | 127 mg | 7553-56-2 |
| Ethanol (EtOH) | Solvent | N/A | 15 mL | 64-17-5 |
Step-by-Step Methodology
Phase A: Reactant Activation
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Phenylacetoacetamide (1.0 equiv) in 10 mL of Ethanol.
-
Amine Addition: Add Ammonium Acetate (1.2 equiv). Note: If substituting with a primary amine like methylamine, add it slowly at
to prevent exotherm. -
Catalyst Introduction: Add Molecular Iodine (10 mol%). The solution will turn a dark brown/red color.
-
Stirring: Stir at room temperature for 10 minutes to initiate enamine formation.
Phase B: Condensation & Cyclization
-
Haloketone Addition: Add 4-Chlorophenacyl Bromide (1.0 equiv) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to
. -
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
Endpoint: Disappearance of the starting acetoacetamide spot (typically 2–4 hours).
-
Observation: The iodine color may fade as it is consumed/regenerated in the cycle, often leaving a yellowish solution.
-
Phase C: Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice-water containing 5% Sodium Thiosulfate (
) to quench any residual iodine (solution will turn clear/white precipitate). -
Filtration: Filter the solid precipitate using a Buchner funnel.
-
Washing: Wash the solid with cold water (
mL) followed by cold ethanol ( mL). -
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain pure crystals.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Iodine-catalyzed synthesis.
Critical Parameters & Troubleshooting
Regioselectivity Control
-
Issue: Formation of furan derivatives (Paal-Knorr side product) instead of pyrroles.
-
Solution: Ensure the Amine is added before the haloketone. The formation of the enamine intermediate (Phase A) is critical to direct the path toward pyrrole synthesis. If the haloketone reacts with the dicarbonyl first, furan formation is favored.
Catalyst Choice
While this protocol uses Iodine (
-
CAN (Cerium Ammonium Nitrate): Use 5 mol% if the substrate contains acid-sensitive protecting groups (Reference 3).
-
Ionic Liquids ([bmim]BF4): Use for microwave-assisted synthesis to reduce reaction time to <15 minutes (Reference 4).
Data Validation (Expected NMR Signals)
To confirm the formation of the Pyrrole-3-carboxamide structure:
-
NMR (DMSO-
):-
11.5 ppm (s, 1H): Pyrrole
(Broad singlet, disappears with exchange). -
9.2 ppm (s, 1H): Amide
(Sharp singlet, characteristic of the acetamide/carboxamide moiety). -
6.5 ppm (s, 1H): Pyrrole
(Aromatic ring proton). -
2.4 ppm (s, 3H): Methyl group at
.
-
11.5 ppm (s, 1H): Pyrrole
References
-
Hantzsch, A. (1890).[1] "Ueber die Synthese pyrrolartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
-
Estévez, V., et al. (2014). "Recent advances in the synthesis of pyrroles by multicomponent reactions". Royal Society of Chemistry (RSC) Advances, 4, 19149-19163.
-
Menéndez, J. C., et al. (2018).[1] "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications". Synthesis, 51(02), 365-384.
-
Syrris Applications. (2012). "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives". Journal of Flow Chemistry.
-
Pourtaher, W., et al. (2025). "Multicomponent synthesis of polysubstituted pyrrole derivatives as selective acetylcholinesterase inhibitors". ResearchGate / Molecular Diversity.
Sources
Application Note: A Robust RP-HPLC Method for the Purification of 1H-Pyrrole-2-acetamide
Abstract
This application note presents a detailed and optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 1H-Pyrrole-2-acetamide. Pyrrole-containing compounds are significant scaffolds in medicinal chemistry, necessitating high-purity materials for accurate biological evaluation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the foundational principles, a step-by-step purification protocol, and essential troubleshooting advice. The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, ensuring efficient separation and high recovery of the target compound.
Part 1: Foundational Principles and Method Development Rationale
The successful purification of any compound by HPLC hinges on a thorough understanding of its physicochemical properties and the principles of chromatographic separation. This section outlines the rationale behind the selected HPLC approach for this compound.
Physicochemical Properties of this compound
This compound is a polar molecule containing a pyrrole ring and an acetamide functional group. Understanding its properties is the first step in designing a robust purification method.
-
Structure and Polarity: The presence of the amide and the pyrrole ring's nitrogen atom makes the molecule polar. PubChem data for the closely related 1H-pyrrole-2-carboxamide indicates a low octanol-water partition coefficient (XLogP3 of 0.2), suggesting good water solubility.[2] This high polarity presents a challenge for retention on traditional reversed-phase columns.[3][4]
-
UV Absorbance: The pyrrole ring is a chromophore. Pyrrole monomers exhibit a characteristic UV absorption around 205 nm.[5] Related pyrrole derivatives with additional functional groups show absorbance maxima at slightly higher wavelengths.[6] For detection purposes, a wavelength in the low UV range is optimal. A study on similar acetamide compounds used a detection wavelength of 200 nm for quantification.[7][8]
-
Acid-Base Properties: The pyrrole ring is a very weak base, with a pKa of approximately -3.8 for its protonated form.[1] The amide group is generally neutral. Therefore, pH adjustments to the mobile phase are not expected to significantly alter the ionization state of this compound but can be crucial for controlling the peak shape of any basic or acidic impurities.[9][10]
The Logic of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of liquid chromatography and is well-suited for separating a wide range of molecules.[11][12]
-
Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles bonded with alkyl chains (e.g., C18 or C8). The mobile phase is polar, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[12] Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and are retained longer.
-
Suitability for this compound: Despite its polarity, RP-HPLC is the preferred method. The acetamide group provides some hydrophobicity, allowing for retention on a C18 column. To achieve adequate retention of such a polar compound, a mobile phase with a high percentage of aqueous solvent is necessary at the beginning of the gradient.[13][14]
Critical Parameters for Method Optimization
The following parameters were considered and optimized to achieve the desired separation and purity.
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides a good starting point.[9] For highly polar compounds, specialized "aqueous stable" C18 columns (like AQ-C18 types) are recommended to prevent phase collapse when using highly aqueous mobile phases.[14]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often chosen over methanol as it typically provides better peak shapes and lower UV cutoff.[15]
-
Aqueous Component: HPLC-grade water is essential.
-
pH and Buffering: While the target compound is neutral, buffering the mobile phase can improve peak shape and reproducibility, especially if ionic impurities are present.[9] A low concentration of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak symmetry for basic compounds.[16] For this method, a small amount of formic acid is used to ensure sharp peaks.
-
-
Detection Wavelength: Based on the UV absorbance properties of the pyrrole moiety, a detection wavelength of 210 nm is selected to ensure high sensitivity for the target compound and potential impurities.
Part 2: Detailed Purification Protocol
This section provides a step-by-step guide for the purification of this compound using the optimized RP-HPLC method.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC with gradient capability, UV detector, and fraction collector |
| HPLC Column | C18, 5 µm particle size, ≥100 Å pore size (e.g., 250 x 10 mm for semi-preparative) |
| Solvents | HPLC-grade Acetonitrile (ACN), HPLC-grade Water |
| Reagents | Formic Acid (FA), ACS grade or higher |
| Sample Solvent | 50:50 (v/v) Acetonitrile/Water |
| Filters | 0.45 µm syringe filters (PTFE or other compatible material) |
Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water. Degas thoroughly.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade Acetonitrile. Degas thoroughly.
-
Crude Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of approximately 10-20 mg/mL. Ensure complete dissolution.
-
Sample Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[17]
HPLC System and Method Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Value | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Standard for semi-preparative purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar analyte retention.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent to desorb the compound. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Injection Volume | 1-5 mL (depending on concentration and column loading) | To be optimized based on initial scouting runs. |
| Column Temp. | Ambient (or 30 °C for better reproducibility) | Controlled temperature can improve peak shape. |
| Detection | UV at 210 nm | Maximizes sensitivity for the pyrrole chromophore. |
| Gradient Program | See Table below | To ensure separation from impurities and elution of the target. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 25.0 | 50 | 50 | Linear |
| 27.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Linear |
| 31.0 | 95 | 5 | Linear |
| 35.0 | 95 | 5 | Linear |
Experimental Workflow Diagram
The overall process from preparation to pure compound is illustrated below.
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recrystallization solvents for pyrrole-2-acetamide purification
Application Note: Recrystallization & Purification of Pyrrole-2-acetamide
Executive Summary
The purification of Pyrrole-2-acetamide presents a distinct challenge in organic synthesis: balancing the high polarity of the primary amide functionality with the oxidative instability of the electron-rich pyrrole ring. While standard amides are robust, pyrrole-linked amides are prone to polymerization ("pyrrole black" formation) upon exposure to light and air, particularly under acidic conditions.
This guide provides a validated solvent selection strategy and detailed recrystallization protocol. It addresses the common "oiling out" phenomenon and specific handling requirements to ensure high purity (>98%) suitable for biological assays or downstream API synthesis.
CRITICAL DATA WARNING: CAS Ambiguity: Many commercial databases link CAS 7126-39-8 to Pyrrole-3-carboxaldehyde. Ensure you are working with Pyrrole-2-acetamide (Structure: Pyrrole-CH₂-CONH₂). If your material melts at 65-68°C, you likely have the aldehyde. The acetamide derivative typically melts significantly higher (>140°C) due to intermolecular hydrogen bonding.
Chemical Profile & Solubility Logic
To select the correct solvent, we must analyze the competing intermolecular forces.
| Feature | Property | Purification Implication |
| Pyrrole Ring | Electron-rich, Hydrophobic | Prone to oxidation/polymerization.[1] Soluble in aromatics/chlorinated solvents. |
| Primary Amide | Polar, H-Bond Donor/Acceptor | High lattice energy.[1] Requires polar protic solvents or high heat to dissolve. |
| Impurity Profile | Tars, Nitriles, Acids | Tars are non-polar; Acids/Salts are highly polar.[1] |
Solvent Screening Strategy
The ideal solvent must disrupt the strong amide-amide hydrogen bonds at boiling temperatures but allow the lattice to reform upon cooling, while keeping the oxidized pyrrole oligomers (tars) in solution.
-
Class A (Recommended): Alcohol/Water mixtures. High solubility at reflux, steep solubility curve.
-
Class B (High Purity): Ethyl Acetate/Hexanes. Good for removing polar baseline impurities but lower recovery yield.
-
Class C (Scale-Up): Toluene. Excellent for removing tars; requires high temperature (110°C) which risks degradation if not handled under inert gas.
Visualization: Solvent Selection Decision Tree
The following logic flow guides the researcher through solvent selection based on the crude material's behavior.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on initial solubility observations.
Detailed Protocol: Recrystallization Procedure
This protocol uses the Ethanol/Water (Binary System) , which offers the best balance of yield and purity for pyrrole-amides.
Reagents & Equipment
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water[1]
-
Decolorizing Agent: Activated Charcoal (Norit) - Crucial for pyrroles
-
Filter Aid: Celite 545[1]
-
Gas: Nitrogen or Argon balloon[1]
Step-by-Step Methodology
-
Dissolution (under Inert Atmosphere):
-
Place crude Pyrrole-2-acetamide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (pyrroles oxidize rapidly in hot solution).
-
Add Ethanol (approx. 5-7 mL per gram of crude) and heat to reflux (80°C).
-
Observation: If solid remains, add Ethanol in 1 mL increments. If the solution is dark/black, proceed immediately to Step 2.
-
-
Decolorization (The "Pyrrole Black" Removal):
-
Remove heat source and allow boiling to cease (prevents bumping).
-
Add Activated Charcoal (1-2% by weight of crude).
-
Caution: Do not add charcoal to boiling solvent; it will erupt.
-
Resume heating to reflux for 5–10 minutes.
-
-
Hot Filtration:
-
Prepare a pre-warmed Buchner funnel with a Celite pad.
-
Filter the hot mixture rapidly into a clean suction flask.
-
Why: This removes the charcoal and polymerized pyrrole tars trapped in the matrix.
-
-
Crystallization (The Binary Gradient):
-
Transfer the clear (pale yellow/orange) filtrate to a clean Erlenmeyer flask.
-
Reheat to near-boiling.
-
Add hot Water dropwise down the side of the flask while swirling.
-
Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparency.
-
-
Controlled Cooling:
-
Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature (approx. 2 hours).
-
Mechanism:[1][2][3] Slow cooling promotes the growth of pure amide needles/plates and prevents oiling out.
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter crystals via vacuum filtration.
-
Wash with a cold mixture of Ethanol/Water (1:1).
-
Dry in a vacuum oven at 40°C (do not exceed 60°C to prevent oxidation).
-
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product comes out as liquid droplets instead of crystals. | The cooling was too fast or the solvent polarity is too far from the solute.[1] Fix: Reheat, add more Ethanol (solvent), and seed with a pure crystal at the cloud point. |
| Dark Color | Oxidation of the pyrrole ring.[1] | Inadequate charcoal treatment or air exposure.[1] Fix: Repeat Step 2 (Charcoal) and ensure N₂ atmosphere. |
| Low Yield | Product is too soluble in the mother liquor.[1] | Too much solvent used.[1] Fix: Concentrate the mother liquor by rotary evaporation and collect a second crop (Crop 2 will be less pure). |
Comparative Solvent Data
| Solvent System | Dissolving Power (Hot) | Impurity Rejection | Recommended For |
| Ethanol / Water | High | Moderate | General Purpose. Best balance of yield/purity.[1] |
| Ethyl Acetate | Moderate | High (removes salts) | Initial Cleanup. Use if crude contains inorganic salts.[1] |
| Toluene | Low (requires 110°C) | Very High (removes tars) | Scale-Up. Best for removing dark colors, but requires strict temp control.[1] |
| Water | Very High | Low | Not Recommended. Often leads to hydration or hydrolysis of the amide.[1] |
Workflow Diagram
Figure 2: Sequential workflow for the purification of pyrrole-2-acetamide.
References
-
Synthesis and Purification of Pyrroles: Organic Syntheses, Coll. Vol. 2, p. 478 (1943); Vol. 10, p. 92 (1930). (Describes the handling of pyrrole derivatives and the use of potassium hydroxide/drying agents to prevent polymerization).
- Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
- Gribble, G. W., "Pyrroles," in Heterocyclic Scaffolds II, Springer, 2010.
-
Crystal Structure and Hydrogen Bonding of Pyrrole-Carboxamides: Acta Crystallographica Section E, 2013, 69(11), o1697. (Provides structural context for pyrrole-amide hydrogen bonding networks which dictate solubility).
Sources
High-Throughput Antiviral Profiling of Pyrrole Acetamide Derivatives: An Optimized MT-4/MTT Assay Protocol
Abstract
This application note details a robust, high-throughput screening (HTS) protocol for evaluating the antiviral potency and cytotoxicity of pyrrole acetamide derivatives against HIV-1.[1] Utilizing the MT-4 cell line (HTLV-1 transformed human T-cells), this assay leverages the high susceptibility of these cells to HIV-induced cytopathic effects (CPE).[1] The protocol employs the MTT colorimetric readout to simultaneously determine the 50% Effective Concentration (
Introduction & Mechanistic Rationale
The MT-4/MTT System
The MT-4 cell line is the industry gold standard for phenotypic HIV-1 screening.[1] Unlike PBMC assays, MT-4 cells express high levels of CD4 and CXCR4, rendering them acutely susceptible to the HIV-1 IIIB strain.[1] Infection results in rapid, quantifiable cell lysis (CPE) within 5 days.
-
Advantage: The assay measures phenotypic rescue .[1] If a compound works (regardless of mechanism—entry, RT, or integrase inhibition), the cells survive.[1]
-
Readout: Mitochondrial dehydrogenases in viable cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan.[1] Absorbance is directly proportional to cell viability.[1]
Pyrrole Acetamides: The Target Class
Pyrrole derivatives are "privileged scaffolds" in medicinal chemistry.[1] In the context of HIV, pyrrole acetamides typically function via two primary mechanisms:
-
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): The pyrrole ring fits into the hydrophobic non-nucleoside binding pocket (NNBP) of Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.[1]
-
Entry Inhibition (gp120/gp41): N-substituted pyrroles can disrupt the gp41 six-helix bundle formation or bind the Phe43 cavity of gp120, preventing viral fusion.[1]
Experimental Workflow Visualization
The following diagram outlines the parallel workflows for determining Antiviral Activity (
Figure 1: Parallel workflow for determining Selectivity Index (SI). Plate A measures viral inhibition; Plate B measures intrinsic drug toxicity.[1]
Materials & Reagents
| Reagent | Specification | Purpose |
| Cell Line | MT-4 (HTLV-1 transformed T-cells) | Host for HIV-1 replication.[1][2][3] |
| Virus | HIV-1 Strain IIIB (or NL4-3) | Cytopathic viral strain.[1] |
| Media | RPMI-1640 + 10% FBS + 1% Pen/Strep | Cell growth and assay medium.[1] |
| Reference Drug | AZT (Zidovudine) or Efavirenz | Positive control (NNRTI/NRTI).[1] |
| MTT Reagent | 5 mg/mL in PBS (Filter sterilized) | Viability indicator.[1][4] |
| Solubilizer | 10% SDS in 0.01N HCl OR DMSO | Dissolves formazan crystals.[1] |
| Plate | 96-well flat-bottom tissue culture plate | Assay vessel.[1] |
Detailed Protocol
Phase 1: Preparation
-
Compound Preparation: Dissolve pyrrole acetamide derivatives in 100% DMSO to a stock of 10-20 mM.
-
Note: Ensure final DMSO concentration in the assay well is <0.5% to prevent non-specific toxicity.[1]
-
-
Cell Check: MT-4 cells must be in log-phase growth (viability >95% by Trypan Blue exclusion).
-
Target Density: Resuspend cells to
cells/mL in fresh medium.
-
Phase 2: Plate Setup & Infection
Perform all steps in a Biosafety Level 2+ (BSL-2+) facility.[1]
Step 1: Drug Dilution
-
Add 100 µL of culture medium to all wells of a 96-well plate.
-
Add compounds to the top row and perform 5-fold serial dilutions down the plate.
-
Include Controls:
Step 2: Infection (The "Simultaneous" Method) [1]
-
Viral Inoculum: Dilute HIV-1 stock to achieve a Multiplicity of Infection (MOI) of 0.01 .[1][3]
-
Calculation: For
cells/well, add 200 infectious units (TCID50) per well.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Plating:
-
Add 50 µL of diluted compound to appropriate wells.
-
Add 100 µL of MT-4 cell suspension (
cells) to all wells. -
Add 50 µL of diluted Virus to test wells and VC wells.[1]
-
Add 50 µL of Medium to CC (Mock) wells.
-
Final Volume: 200 µL/well.[1]
-
Phase 3: Incubation & Development
-
Incubate: 5 days at 37°C, 5%
. Do not disturb the plates (prevents "edge effect").ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
MTT Addition:
-
Carefully remove 100-150 µL of supernatant (avoid disturbing the cell pellet).
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals will form in viable cells.[1]
-
-
Solubilization:
-
Add 150 µL of Solubilization Solution (10% SDS/HCl or DMSO).
-
Mix thoroughly by pipetting or placing on a plate shaker for 10-20 mins.
-
-
Readout: Measure Optical Density (OD) at 540 nm (reference 690 nm).
Data Analysis & Interpretation
Calculation of Protection & Toxicity
Summarize raw OD data into two metrics:
1. % Antiviral Protection (Plate A):
-
Where
is the Virus Control (dead cells) andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> is Cell Control (live cells).
2. % Cytotoxicity (Plate B):
-
Measures cell death caused solely by the drug in the absence of virus.[1]
The Selectivity Index (SI)
Using a non-linear regression (sigmoidal dose-response), calculate:
-
: Concentration providing 50% protection.[5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
: Concentration causing 50% cytotoxicity.[6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
| SI Value | Interpretation | Action |
| < 1 | Toxic | Discard compound.[1] |
| 1 - 10 | Weak/Non-selective | Structural refinement needed.[1] |
| > 10 | Active | Proceed to mechanistic studies. |
| > 100 | Highly Potent | Candidate for animal models.[1] |
Mechanistic Context: Pyrrole Acetamide Interaction
To validate the "Expertise" pillar, we visualize the potential binding mode.[1] Pyrrole acetamides often act as NNRTIs.[1] The diagram below illustrates the interference pathway.
Figure 2: Putative mechanism of action. Pyrrole acetamides primarily target the NNRTI pocket, though entry inhibition (gp41) is a secondary possibility for this scaffold.[1]
Troubleshooting & Validation (Trustworthiness)
-
Z-Factor: Calculate the Z-factor using your VC and CC wells. A value > 0.5 is required for the assay to be considered valid.[1]
-
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Edge Effect: If outer wells show high variance, fill them with PBS and use only inner 60 wells.[1]
-
Solubility: Pyrrole derivatives can be lipophilic.[1] If precipitation is observed in the well, the
is likely inaccurate. Verify solubility in medium before testing.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Bianco, M., et al. (2020).[1] "Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors."[1][7] Molecules. [1]
-
Pauwels, R., et al. (1987).[1] "Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus."[1][2] Journal of Virological Methods.
-
Creative Diagnostics. "CC50/IC50 Assay for Antiviral Research." Application Guide.
-
NIH Assay Guidance Manual. (2013).[1] "Cell Viability Assays: MTT Assay Protocol." NCBI Bookshelf.
-
Jiang, S., et al. (2019). "N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41."[1][8][9] Frontiers in Pharmacology.
Sources
- 1. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein [frontiersin.org]
Introduction: The Pyrrole Scaffold in Alzheimer’s Drug Discovery
Application Note: High-Throughput Screening of Pyrrole-Based Acetylcholinesterase Inhibitors
The pyrrole ring is a "privileged scaffold" in medicinal chemistry due to its electron-rich nature and ability to participate in diverse hydrogen bonding networks. In the context of Alzheimer’s Disease (AD), pyrrole derivatives are increasingly designed as dual-binding site inhibitors—targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE).
However, pyrrole derivatives present specific challenges in colorimetric assays:
-
Lipophilicity: Many bioactive pyrroles require organic solvents (DMSO) that can denature AChE if not managed.
-
Spectral Interference: Oxidized pyrroles often exhibit absorbance near 400–450 nm, overlapping with the standard Ellman’s detection wavelength (412 nm).
-
Stability: Electron-rich pyrroles can be sensitive to oxidative stress in alkaline buffers.
This guide provides a validated, self-correcting protocol specifically optimized to mitigate these interferences while delivering robust IC50 data.
Assay Principle: The Modified Ellman Method[1]
The assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.[1][2][3]
Figure 1: Reaction Mechanism
The pathway below illustrates the coupled enzymatic and chemical reactions.
Caption: Schematic of the coupled enzymatic hydrolysis and colorimetric detection. AChE catalyzes ATCI breakdown; the resulting thiol reacts with DTNB.[1][2]
Pre-Assay Critical Considerations
Solvent Tolerance (The "DMSO Effect")
Pyrrole derivatives are often dissolved in 100% DMSO.
-
Risk: AChE activity decreases significantly if DMSO concentration exceeds 2%.
-
Solution: Prepare 100x stocks of your pyrrole compounds. Ensure the final assay concentration of DMSO is ≤ 1.0% .
-
Validation: Include a "Solvent Control" well (Enzyme + Substrate + 1% DMSO) to normalize data.
Spectral Quenching & Background
Pyrroles can be yellow or turn brown upon oxidation.
-
Risk: False negatives (compound absorbance masks inhibition) or false positives (compound precipitates).
-
Solution: Every compound requires a Compound Background Blank (Buffer + Compound + DTNB, no enzyme). This value must be subtracted from the reaction well.
Materials & Reagents
| Component | Concentration (Stock) | Preparation Notes |
| Buffer A | 100 mM Phosphate, pH 8.0 | Critical for DTNB stability. Filter sterilize. |
| AChE Enzyme | 500 U/mL (Stock) | Electrophorus electricus or Human Recombinant. Aliquot and store at -80°C. Do not vortex. |
| DTNB | 10 mM | Dissolve in Buffer A. Prepare fresh or store frozen protected from light. |
| ATCI (Substrate) | 75 mM | Dissolve in water. Must be prepared fresh daily. Spontaneous hydrolysis occurs in solution. |
| Test Compounds | 10 mM (in DMSO) | Pyrrole derivatives. Store under inert gas if possible. |
| Positive Control | 100 µM Donepezil | Dissolve in DMSO/Buffer. |
Step-by-Step Microplate Protocol
Format: 96-well clear flat-bottom microplate. Total Volume: 200 µL per well.
Figure 2: Assay Workflow
Visualizing the order of addition to ensure kinetic accuracy.
Caption: Sequential pipetting workflow. Pre-incubation (Phase 2) is critical for pyrrole derivatives to reach equilibrium with the enzyme.
Detailed Procedure:
-
Plate Setup: Designate wells for:
-
Test: Buffer + Enzyme + Inhibitor + Substrate/DTNB
-
Solvent Control (100% Activity): Buffer + Enzyme + DMSO + Substrate/DTNB
-
Enzyme Blank (0% Activity): Buffer + DMSO + Substrate/DTNB (No Enzyme)
-
Compound Background: Buffer + Inhibitor + Substrate/DTNB (No Enzyme)
-
-
Buffer Addition: Add 140 µL of Buffer A (pH 8.0) to all wells.[4][5]
-
Inhibitor Addition: Add 20 µL of Pyrrole derivative (at 10x desired final concentration) to Test and Compound Background wells. Add 20 µL of vehicle (10% DMSO in buffer) to Control and Enzyme Blank wells.
-
Enzyme Addition: Add 20 µL of AChE (0.25 U/mL working solution) to Test and Solvent Control wells. Do not add to Blanks yet.
-
Pre-Incubation: Incubate for 15 minutes at 25°C (Room Temp). This allows the pyrrole to bind to the CAS or PAS of the enzyme.
-
Initiation: Add 20 µL of Substrate/DTNB mix (1.5 mM ATCI + 2 mM DTNB mixed 1:1 just before use) to ALL wells.
-
Measurement: Immediately place in a plate reader. Shake for 5 seconds. Read Absorbance at 412 nm every 60 seconds for 10–15 minutes (Kinetic Mode).
Data Analysis & Calculation
Do not rely on endpoint readings, as pyrroles may precipitate over time. Use the Initial Velocity (
Formula
- : Slope of the Test well.
- : Slope of the Compound Background well (corrects for pyrrole color).
- : Slope of the Solvent Control (Enzyme + DMSO).
- : Slope of the Enzyme Blank (Spontaneous hydrolysis).
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Yellow) in Blank | Spontaneous hydrolysis of ATCI | ATCI solution is old or pH > 8.0. Prepare ATCI fresh in water, not buffer. |
| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration or measurement time. |
| Precipitation | Pyrrole insolubility | Lower final concentration. Add 0.01% BSA or Triton X-100 (validate effect on AChE first). |
| Inhibition > 100% | Color quenching | The compound absorbs at 412 nm.[3][6] Ensure |
References
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
BenchChem. Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.
-
Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry.
-
Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit Technical Bulletin.
-
Cusabio. Fish Acetylcholinesterase (AChE) ELISA Kit Protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrrole-2-Acetamide Synthesis
Topic: Impurity Management & Process Control in Pyrrole-2-Acetamide Synthesis
Introduction: The "Pyrrole Paradox"
Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Pyrrole Paradox" during your synthesis of pyrrole-2-acetamide : the pyrrole ring is exceptionally nucleophilic, making it easy to functionalize, yet it is critically sensitive to acids and oxidants, leading to rapid polymerization ("pyrrole red") or decomposition.
This guide addresses the three most common failure modes in synthesizing 2-(1H-pyrrol-2-yl)acetamide:
-
Decarboxylation of the intermediate acid.
-
Oligomerization/Polymerization (Tar formation).
-
Regio-isomer Contamination (N- vs. C-acylation).
Module 1: The "Black Tar" & Polymerization
Symptom: The reaction mixture turns dark red or black; the product is an insoluble gum; yield is negligible.
Root Cause Analysis
Pyrroles are
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| Atmosphere | Strict Inert Gas (Ar/N₂) | Oxygen promotes radical cation formation, accelerating polymerization. |
| Acidity (pH) | Keep pH > 7 | Avoid acid chlorides. Use mixed anhydrides or EDC/HOBt. |
| Purification | Neutralized Silica | Standard silica is acidic (pH ~5). Pre-treat silica with 1-5% Triethylamine (TEA) before loading the column. |
| Solvent | Degassed Solvents | Removes dissolved oxygen. Avoid chlorinated solvents if Lewis acids are present. |
Visualizing the Failure Mode
The following diagram illustrates how acidic conditions trigger the polymerization cascade.
Caption: Acid-catalyzed polymerization pathway of electron-rich pyrroles leading to tar formation.
Module 2: The Vanishing Intermediate (Decarboxylation)
Symptom: Low yield; NMR shows methyl-pyrrole or unsubstituted pyrrole instead of the acetamide.
Root Cause Analysis
The intermediate, pyrrole-2-acetic acid , is thermally and hydrolytically unstable. It undergoes spontaneous decarboxylation, especially if heated or left in acidic solution, generating 2-methylpyrrole or reverting to pyrrole.
Corrective Protocol: The "Telescoped" Ester Route
Do not isolate the free acid. Instead, convert the precursor directly to an ester, then aminate.
Recommended Workflow:
-
Precursor: Use methyl pyrrole-2-acetate (more stable than the acid).
-
Amidation: React the ester with ammonia (NH₃/MeOH) or the specific amine.
-
Catalysis: If the amine is unreactive, use a mild Lewis acid (e.g., Magnesium Nitride) or enzymatic catalysis (Lipase) to avoid harsh conditions.
Module 3: Purification & Isolation Strategy
Symptom: Product is contaminated with urea byproducts (from EDC/DCC) or unreacted amine.
The "Self-Validating" Purification Protocol
This protocol uses solubility differences rather than chromatography to minimize exposure to silica.
Step-by-Step Methodology:
-
Quench: Dilute reaction mixture with EtOAc.
-
Basic Wash (Critical): Wash organic layer with cold saturated NaHCO₃ .
-
Why? Removes any unreacted acid (if using coupling route) and neutralizes the organic phase to prevent polymerization during concentration.
-
-
Precipitation:
-
Concentrate the organic layer to ~10% volume.
-
Add cold Hexanes or Et₂O dropwise.
-
Pyrrole-2-acetamide is polar; it often precipitates while non-polar impurities remain in the mother liquor.
-
-
Recrystallization (if needed):
-
Solvent: Ethanol/Water or Toluene.
-
Avoid: Acetone (can form Schiff bases with primary amines).
-
FAQ: Rapid Response
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: NO. SOCl₂ generates HCl byproduct, which will instantly polymerize the pyrrole ring. If you must activate the acid, use Isobutyl Chloroformate (Mixed Anhydride method) in the presence of N-methylmorpholine (NMM) at -15°C.
Q: My silica column turned red/brown. What happened? A: The silica was too acidic. You generated "Pyrrole Red." Next time: Slurry the silica in Hexanes/EtOAc + 1% Triethylamine before pouring the column. This neutralizes the acidic sites.
Q: How do I store the precursor? A: Store pyrrole-2-acetic acid esters at -20°C under Argon. The free acid should be used immediately upon generation.
Master Workflow: The Stabilized Synthesis
This workflow minimizes the lifespan of unstable intermediates.
Caption: Optimized "Telescoped" route avoiding the unstable carboxylic acid intermediate.
References
-
Decarboxylation Mechanisms: Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.
- General Pyrrole Synthesis & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text).
-
Purification of Pyrroles: US Patent 5502213A. Process for purifying crude pyrroles. (1996).
-
Solid Phase Synthesis (Library Context): Solid-Phase Synthesis of a Pyrrole Library. National Institutes of Health (NIH) / PMC.
-
Polymerization Prevention: Does it make sense to freeze pyrrole to stop spontaneous polymerization? ResearchGate Discussion & Protocols.
optimizing reaction temperature for pyrrole carboxamide formation
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Thermal Optimization for Pyrrole Carboxamide Synthesis
Executive Summary
The formation of pyrrole carboxamides is a deceptively complex transformation in medicinal chemistry. While the amide bond itself is standard, the pyrrole nucleus introduces a critical thermodynamic instability: thermal decarboxylation .
This guide moves beyond generic "room temperature" advice. It quantifies the thermal window where activation energy is sufficient for coupling but insufficient for the irreversible loss of CO₂, and provides validated protocols for the two most robust synthetic pathways: T3P-mediated direct coupling and the Trichloroacetyl surrogate method .
Module 1: The Thermal Landscape (The "Why")
Q: Why is temperature control more critical for pyrrole-2-carboxylic acids than for benzoic acids? A: Unlike benzoic acids, pyrrole-2-carboxylic acids are electron-rich heteroaromatics that are prone to acid-catalyzed thermal decarboxylation .
-
Mechanism: At elevated temperatures (>50°C), particularly in acidic media (or active ester formation), the pyrrole ring protonates at the C2 position.[1] This creates a low-energy pathway for the loss of CO₂, generating unsubstituted pyrrole as a volatile side product.
-
The Consequence: Heating a reaction to "push" a sluggish coupling often results in a sudden drop in yield, not because the coupling failed, but because the starting material evaporated as pyrrole.
Q: What is the "Safe Thermal Window"? A:
-
Zone A (< 0°C): Kinetic control. Required for activating highly reactive acid chlorides to prevent polymerization.
-
Zone B (0°C – 40°C): The "Sweet Spot" for direct coupling (HATU, EDC, T3P).[1]
-
Zone C (> 50°C): The Danger Zone. Decarboxylation kinetics accelerate significantly. Only permissible for specific robust intermediates (like trichloroacetyl pyrroles) or under continuous flow conditions where residence time is seconds, not hours.[1]
Module 2: Method-Specific Optimization
Method A: Direct Coupling (T3P/HATU)
Best for: Late-stage functionalization, complex amines, and avoiding harsh reagents.[1]
Q: My T3P coupling is slow at Room Temperature (RT). Can I reflux? A: No. Do not reflux pyrrole-2-carboxylic acids with coupling agents.
-
The Fix: Instead of increasing temperature, increase the concentration (to 0.5–1.0 M) or change the base. T3P (Propylphosphonic anhydride) exhibits a non-linear rate increase with concentration. If heating is absolutely necessary due to steric hindrance, limit the internal temperature to 45°C and monitor strictly by LCMS for the decarboxylated byproduct (Pyrrole, often invisible in UV, check TIC).
Method B: The Trichloroacetyl Surrogate
Best for: Scale-up, simple amines, and avoiding unstable acid chlorides.[1]
Q: Why use the Trichloroacetyl method? A: It bypasses the unstable acid chloride. 2-(Trichloroacetyl)pyrrole acts as a stable "masked" acid chloride.
-
Thermal Profile:
-
Formation: Reaction of pyrrole with trichloroacetyl chloride requires reflux (or controlled exotherm) to drive the Friedel-Crafts acylation. The product is thermally stable.
-
Amidation: The haloform reaction to release the amide can often be done at RT. However, if the amine is weak, this step can tolerate higher temperatures (60-80°C) because the carboxylate is never formed as a free acid species prone to decarboxylation.
-
Module 3: Troubleshooting & FAQs
Q: I see a new spot on TLC that is non-polar and not my product. What is it? A: It is likely the dimer or oligomer . Pyrroles are nucleophilic. If your activation is too aggressive (excess acid chloride/high temp), the activated carboxylate can react with the C5 position of another pyrrole ring.
-
Solution: Lower the temperature to 0°C during the activation phase and add the amine immediately after activation.
Q: The reaction mixture turned black/tarry. A: This is oxidative polymerization, accelerated by heat and light.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen/Argon) and exclude light. Keep temperature < 40°C.
Q: Can I use Flow Chemistry to overcome the thermal limit? A: Yes. In a flow reactor, you can superheat the reaction to 100°C+ because the residence time (seconds) is shorter than the half-life of the decarboxylation event. This is the only scenario where high heat is recommended.
Module 4: Experimental Protocols
Protocol 1: T3P-Mediated Coupling (The "Safe" Method)
Standardized for minimal decarboxylation risk.
-
Setup: Charge a dry flask with Pyrrole-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).
-
Solvent: Add EtOAc or 2-MeTHF (Green alternative). Concentration is key: 0.2 – 0.5 M .
-
Base: Add DIPEA (3.0 equiv) at 0°C .
-
Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C .
-
Note: T3P is less prone to epimerization and side reactions than HATU, but the exotherm must be controlled.[1]
-
-
Reaction: Allow to warm to 20–25°C (RT). Stir for 2–12 h.
-
Checkpoint: If conversion is <50% after 4h, heat to 40°C . Do not exceed.
Protocol 2: Trichloroacetyl Surrogate Synthesis
For robust scale-up.
-
Step 1 (Acylation): Dissolve pyrrole (1.0 equiv) in anhydrous Et₂O or DCM. Add Trichloroacetyl chloride (1.1 equiv) dropwise over 1h.
-
Step 2 (Amidation): Dissolve intermediate in THF. Add Amine (1.2 equiv) and catalytic DMAP (0.1 equiv).[1]
Module 5: Visualization & Logic
Figure 1: Thermal Optimization Workflow
A logic gate for selecting the correct temperature and method based on substrate constraints.
Caption: Decision matrix for selecting reaction temperature. Note that the Trichloroacetyl route allows for higher temperatures in Step 2 compared to direct coupling.
Figure 2: Troubleshooting Decarboxylation
Diagnosing yield loss based on thermal parameters.
Caption: Diagnostic flow for distinguishing between thermal degradation (decarboxylation) and kinetic stalling.
References
-
Bailey, D. M.; Johnson, R. E. "New Synthesis of Pyrrole-2-carboxamides." Journal of Medicinal Chemistry, 1973 , 16(11), 1300–1302.[1] Link[1]
- Establishes the trichloroacetyl pyrrole method as a robust altern
-
Dunn, A. D.; Kinnear, K. I. "Decarboxylation of Pyrrole-2-carboxylic acid." Journal of Heterocyclic Chemistry, 1986 , 23(1), 53–55.[1] Link[1]
- Detailed kinetic study on the thermal decarboxyl
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.[1] Link[1]
- Review of coupling agents (T3P, HATU) highlighting thermal safety profiles in process chemistry.
-
Panda, S. S., et al. "Microwave-assisted synthesis of pyrrole-2-carboxamides." RSC Advances, 2014 , 4, 36683-36689.[1] Link
- Discusses high-temperature options (MW)
Sources
resolving NMR peak overlap in pyrrole acetamide derivatives
A Guide to Resolving NMR Peak Overlap for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole acetamide derivatives are a cornerstone in medicinal chemistry and materials science. However, their structural complexity, characterized by a combination of aromatic pyrrole rings and flexible acetamide side chains, frequently leads to a significant challenge in NMR spectroscopy: severe peak overlap in ¹H NMR spectra. This guide provides a comprehensive troubleshooting framework, moving from simple experimental adjustments to advanced 2D NMR techniques, to empower researchers to confidently resolve these complex spectra and unambiguously elucidate their molecular structures.
Frequently Asked Questions (FAQs)
Q1: Why is ¹H NMR peak overlap so common in pyrrole acetamide derivatives?
A1: Several structural features contribute to this issue. The pyrrole ring protons often resonate in a narrow chemical shift range. Furthermore, substituents on the pyrrole ring and the acetamide nitrogen can lead to multiple aromatic and aliphatic signals clustering together. Rotational isomers (rotamers) around the amide C-N bond can also exist, further complicating the spectrum by introducing multiple sets of peaks for a single compound.
Q2: My pyrrole and acetamide proton signals are completely overlapped. What is the first thing I should try?
A2: Before resorting to more time-consuming 2D NMR experiments, simple adjustments to the experimental conditions can often resolve the overlap. Changing the NMR solvent or varying the temperature are excellent first steps. These changes can alter the chemical environment of the protons enough to induce differential shifts in their resonance frequencies.
Q3: Are there any specific issues related to the pyrrole N-H proton that I should be aware of?
A3: Yes, the pyrrole N-H proton signal can be broad due to quadrupole-induced relaxation from the ¹⁴N nucleus.[1] This broadening can sometimes obscure the signal or cause it to be mistaken for a baseline distortion.[1] The rate of this relaxation is temperature-dependent, so changing the temperature can sharpen or further broaden this peak.[1]
Q4: When should I consider using 2D NMR?
A4: If changing the solvent and temperature does not provide adequate resolution, 2D NMR is the next logical step.[2][3][4] 2D NMR experiments distribute the signals across a second frequency dimension, which significantly enhances resolution and allows for the identification of correlations between nuclei.[4][5]
Troubleshooting Guides: From Simple Fixes to Advanced Techniques
Guide 1: Modifying Experimental Conditions
1.1 The Power of Solvent Effects
The choice of solvent can dramatically influence the chemical shifts of protons, especially those involved in hydrogen bonding, like the amide N-H proton.[6] Aromatic solvents such as benzene-d₆ or toluene-d₈ can induce significant shifts in the proton resonances of amides compared to more common solvents like CDCl₃ or DMSO-d₆.[7][8] This is due to the formation of specific solute-solvent complexes.
Protocol 1: Solvent Screening
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Selection: Prepare new samples of your pyrrole acetamide derivative in a range of deuterated solvents with varying properties (e.g., aprotic polar, nonpolar aromatic). Good candidates to try are:
-
Acetonitrile-d₃
-
Benzene-d₆
-
Toluene-d₈
-
Methanol-d₄ (note that the amide N-H may exchange with the solvent's deuterium)
-
-
Acquisition: Acquire a ¹H NMR spectrum for each new sample.
-
Comparison: Compare the spectra to identify a solvent system that provides the best peak dispersion.
1.2 Leveraging Temperature to Your Advantage
Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals.[9][10] The chemical shifts of many protons, particularly the amide N-H, are highly sensitive to temperature changes.[9][10] This is because temperature affects molecular motion, conformational equilibria, and hydrogen bonding.[10] By acquiring spectra at different temperatures, you can often "walk" overlapping peaks apart.
Protocol 2: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Increments: Increase or decrease the sample temperature in increments of 10-20 K. It is generally advisable to explore a range from 273 K to 333 K, provided your sample is stable.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Analysis: Stack the spectra to visualize the temperature-dependent shifts and identify a temperature that provides optimal resolution.
Guide 2: Chemical Aids for Spectral Resolution
2.1 Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen of the acetamide group.[11] This interaction induces large changes in the chemical shifts of nearby protons.[11][12] The magnitude of the induced shift is dependent on the distance of the proton from the LSR, which can help to resolve overlapping signals.[11] Europium (Eu) and Praseodymium (Pr) based reagents are common, causing downfield and upfield shifts, respectively.[12]
Protocol 3: Using Lanthanide Shift Reagents
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.
-
Add LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Titration: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that excessive amounts of LSR can lead to significant peak broadening.
-
Analysis: Plot the induced chemical shifts versus the LSR concentration to aid in signal assignment.
Guide 3: The Definitive Solution - 2D NMR Spectroscopy
When simpler methods are insufficient, 2D NMR provides the most robust solution for resolving peak overlap.[2][3][4][5] By correlating nuclear spins through bonds or through space, these experiments can unravel even the most complex spectra.
3.1 Homonuclear Correlation: COSY and TOCSY
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out spin systems. This is invaluable for connecting adjacent protons in the pyrrole ring and the acetamide side chain.
-
TOCSY (Total Correlation Spectroscopy): TOCSY takes this a step further by revealing correlations between all protons within a spin system, even if they are not directly coupled.[13] A single cross-peak can reveal the entire network of coupled spins, which is extremely useful for identifying all the protons of a particular molecular fragment that may have overlapping signals.[13]
3.2 Heteronuclear Correlation: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, an HSQC can resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can connect the acetamide protons to the pyrrole ring carbons, confirming connectivity.
Table 1: Choosing the Right 2D NMR Experiment
| Experiment | Information Provided | Best For... |
| COSY | ¹H-¹H correlations through 2-4 bonds. | Identifying adjacent protons and tracing out spin systems. |
| TOCSY | ¹H-¹H correlations within an entire spin system. | Identifying all protons of a molecular fragment, even with severe overlap.[13] |
| HSQC | ¹H-¹³C correlations through one bond. | Resolving overlapping proton signals by spreading them out in the ¹³C dimension.[5] |
| HMBC | ¹H-¹³C correlations through 2-4 bonds. | Assembling the molecular structure by connecting different fragments. |
Guide 4: Advanced NMR Data Processing
Modern NMR software offers powerful tools for enhancing spectral resolution and deconvoluting overlapping signals. While not a substitute for good data acquisition, these techniques can help to extract more information from your spectra.[14][15][16]
-
Resolution Enhancement: Applying mathematical functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can artificially narrow the peaks, improving separation.[15]
-
Spectral Deconvolution: Algorithms can be used to fit overlapping peaks to a series of individual line shapes, allowing for the determination of the chemical shift and integral of each component.[17]
-
Spectral Alignment: This is particularly useful when comparing multiple spectra (e.g., from a VT experiment) to correct for minor shifts in peak positions.[18]
Decision-Making Workflow
The following diagram illustrates a logical workflow for tackling peak overlap in pyrrole acetamide derivatives.
Caption: A workflow for resolving NMR peak overlap.
Summary
Resolving NMR peak overlap in pyrrole acetamide derivatives is a systematic process. By starting with simple and quick experimental modifications like changing the solvent or temperature, researchers can often achieve the desired resolution. When these methods are insufficient, 2D NMR techniques provide a powerful and definitive means of structure elucidation. This guide, by explaining the causality behind each experimental choice, aims to equip you with the knowledge to confidently tackle even the most challenging NMR spectra.
References
- Variable-temperature NMR spectroscopy for metabolite identification in biological m
- Temperature dependence of NMR chemical shifts: Tracking and st
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Lanthanide Shift Reagents in NMR. Scribd.
- Resolution of overlapping signals using 2D NMR spectroscopy.
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5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. [Link]
-
Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
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The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry - ACS Publications. [Link]
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NMR methods for the analysis of mixtures. Chemical Communications (RSC Publishing). [Link]
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Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. [Link]
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Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]
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Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. [Link]
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NMR Data Processing. ResearchGate. [Link]
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Advanced Peak Processing to Reduce Efforts in Method Optimization. LCGC International. [Link]
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Solvent Effects on the Amidic Bond. RSC Publishing. [Link]
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Validation & Comparative
A Comparative Analysis of Antiviral Potency: 1H-Pyrrole-2-acetamide Derivatives versus Zidovudine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the antiviral potency of a class of emerging antiviral compounds, 1H-Pyrrole-2-acetamide derivatives, and the well-established antiretroviral drug, Zidovudine (AZT). While direct head-to-head experimental data for the specific unsubstituted this compound is limited in publicly accessible literature, this guide will leverage available data on structurally related pyrrole-carboxamide and N-substituted pyrrole derivatives to provide a meaningful comparison against the known performance of Zidovudine. This analysis is intended to offer a scientifically grounded perspective on the potential of pyrrole-based compounds in antiviral drug discovery.
Introduction: Two Distinct Scaffolds Targeting Viral Replication
Zidovudine (AZT) , a thymidine analogue, was the first antiretroviral agent approved for the treatment of HIV infection.[1] Its discovery and development marked a pivotal moment in the fight against AIDS. As a nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine acts as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the retroviral replication cycle.[2][3]
Pyrrole-based compounds , on the other hand, represent a diverse class of heterocyclic molecules that have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][5][6] The pyrrole scaffold is a key component in several approved drugs.[5] Certain derivatives of this compound have emerged as promising antiviral agents, with some targeting the same viral enzyme as Zidovudine—reverse transcriptase—while others exhibit novel mechanisms of action, such as inhibiting viral entry.[7][8][9][10]
Comparative Antiviral Potency: A Data-Driven Assessment
The antiviral efficacy of a compound is primarily evaluated by its 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of viral replication in vitro. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's safety profile. The ratio of CC50 to IC50 yields the Selectivity Index (SI), a critical parameter indicating the therapeutic window of the drug.[11]
Zidovudine: The Established Benchmark
Zidovudine has been extensively studied, and its antiviral potency against various HIV-1 strains is well-documented. The IC50 values for Zidovudine can vary depending on the viral isolate and the cell line used in the assay.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine | HIV-1 (clinical isolates) | PBMC | 0.003 - >2.0 | >100 (in various cell lines) | Variable, can be >50,000 | [12] |
| Zidovudine | HIV-1 (Progressor Isolate) | PBMC | >1 | Not specified | Not specified | [13] |
| Zidovudine | Naive CTL | Lymphocyte cultures | 87.5 (Immunomodulatory IC50) | Not specified | Not specified | [14] |
Note: PBMC stands for Peripheral Blood Mononuclear Cells. The immunomodulatory IC50 for Zidovudine reflects its effect on T-lymphocyte responses.
This compound Derivatives: Emerging Contenders
Direct antiviral data for the parent compound, this compound, is scarce. However, studies on various derivatives showcase the potential of this chemical class. It is important to note that these derivatives have different substitutions on the pyrrole ring and the acetamide nitrogen, which significantly influences their biological activity.
| Compound | Target | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| NBD-14204 (Pyrrole-carboxamide) | gp120 (Entry Inhibitor) | HIV-1 (clinical isolates) | 0.24 - 0.9 | >50 | ~55-208 | [15] |
| NSPD-12m (N-substituted pyrrole) | gp41 (Entry Inhibitor) | HIV-1 | Strong anti-HIV-1 activity | Good viability | Not specified | [8][10] |
| Oxyphenylpyrrolyl–pyrazole derivative (11b) | RNase H (Reverse Transcriptase) | HIV-1 | 0.27 | Low cytotoxicity | Moderate | [9][16] |
| Pyrrole derivative (20) | RNase H (Reverse Transcriptase) | HIV-1 | 6.1 | Cytotoxic | Not specified | [7] |
Mechanistic Insights: How They Inhibit Viral Replication
The causality behind the antiviral activity of these compounds lies in their distinct mechanisms of action at the molecular level.
Zidovudine: A Classic Chain Terminator
Zidovudine's mechanism is well-established.[2][3] As a prodrug, it is phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the 3'-azido group of Zidovudine prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[17][18]
Caption: Mechanism of Action of Zidovudine.
Pyrrole Derivatives: A Multifaceted Approach
The antiviral mechanisms of pyrrole derivatives are more varied.[19] Some, like the oxyphenylpyrrolyl–pyrazole derivatives, also target the reverse transcriptase enzyme, but specifically inhibit its RNase H function, which is responsible for degrading the RNA template strand during reverse transcription.[9][16] Others, such as NBD-14204 and NSPD-12m, act as entry inhibitors by binding to the viral envelope glycoproteins gp120 or gp41, respectively, thereby preventing the virus from fusing with and entering the host cell.[10] This diversity in mechanisms is a significant advantage, as it offers the potential to overcome resistance to existing drug classes.
Experimental Protocols: Ensuring Self-Validating Systems
The reliability of antiviral potency data hinges on robust and well-controlled experimental designs. The following outlines the standard methodologies for determining the IC50 and CC50 values.
In Vitro Antiviral Potency Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit viral replication in a cell culture system.
Step-by-Step Methodology:
-
Cell Seeding: Host cells susceptible to the virus (e.g., TZM-bl cells for HIV-1) are seeded in a 96-well plate and incubated to form a monolayer.
-
Compound Preparation: The test compound (e.g., a this compound derivative or Zidovudine) is serially diluted to create a range of concentrations.
-
Infection: The cell monolayer is infected with a known amount of the virus.
-
Treatment: The diluted compounds are added to the infected cells. Control wells include untreated infected cells (positive control) and uninfected cells (negative control).
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
Reporter Gene Assay: Using engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase) upon viral infection. The light output is proportional to the level of infection.
-
p24 Antigen ELISA: For HIV, this assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.
-
Plaque Reduction Assay: This method is used for viruses that cause visible plaques (zones of cell death) in a cell monolayer. The reduction in the number of plaques in the presence of the compound is measured.
-
-
Data Analysis: The data is plotted as the percentage of viral inhibition versus the compound concentration. The IC50 value is calculated from the resulting dose-response curve.
Caption: Workflow for an In Vitro Antiviral Potency Assay.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial for determining the toxic effects of the compound on the host cells and is typically run in parallel with the antiviral assay.[11][20][21]
Step-by-Step Methodology:
-
Cell Seeding: The same host cells used in the antiviral assay are seeded in a 96-well plate.
-
Compound Treatment: The same serial dilutions of the test compound are added to the uninfected cells.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: The number of viable cells is determined using a colorimetric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.
-
Neutral Red Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the CC50 value is calculated from the dose-response curve.
Caption: Workflow for a Cytotoxicity Assay.
Discussion and Future Perspectives
The comparison between Zidovudine and this compound derivatives highlights the evolution of antiviral drug discovery. Zidovudine, as a pioneering NRTI, remains a crucial reference compound. However, the emergence of drug resistance necessitates the exploration of novel scaffolds and mechanisms of action.
Pyrrole-based compounds, including derivatives of this compound, demonstrate significant promise. Their ability to target different stages of the viral life cycle, including viral entry and alternative functions of reverse transcriptase, offers a strategic advantage.[7][19] The potent activity of some derivatives in the sub-micromolar to low micromolar range, coupled with favorable selectivity indices, underscores their potential for further development.
It is critical to acknowledge that the data for pyrrole derivatives is based on a range of substituted compounds. Future research should focus on establishing a clear structure-activity relationship (SAR) for this class of molecules. Moreover, direct, head-to-head comparative studies of optimized pyrrole-based candidates against established drugs like Zidovudine, using standardized assays and a panel of clinically relevant viral strains, are essential to definitively ascertain their therapeutic potential.
Conclusion
While Zidovudine has been a cornerstone of antiretroviral therapy, the diverse mechanisms and potent activity of this compound derivatives position them as a promising area for the development of next-generation antiviral agents. Their potential to circumvent existing resistance mechanisms and offer new therapeutic options warrants continued investigation and optimization.
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A Senior Application Scientist's Guide to In Silico Bioequivalence Assessment of Pyrrole-2-Acetamide Derivatives
Introduction: The Paradigm Shift in Bioequivalence Assessment
In the landscape of drug development, establishing bioequivalence between a generic drug and a reference listed drug is a critical step for regulatory approval. Traditionally, this has been the domain of costly and time-consuming in vivo studies in human subjects. However, the advent of sophisticated in silico modeling techniques offers a paradigm shift, enabling early-stage, predictive assessment of bioequivalence with significant savings in resources and time. This guide provides an in-depth technical overview of the application of in silico methods for evaluating the bioequivalence of pyrrole-2-acetamide derivatives, a class of compounds with diverse biological activities.[1][2][3] As a Senior Application Scientist, my objective is to not only outline the methodologies but also to provide the rationale behind the experimental choices, ensuring a robust and scientifically sound approach.
The core principle of in silico bioequivalence lies in the comparative prediction of the pharmacokinetic (PK) profiles of different drug formulations or derivatives. By simulating the Absorption, Distribution, Metabolism, and Excretion (ADME) processes, we can forecast the concentration-time profile of a drug in the systemic circulation. When the predicted PK parameters for a test compound fall within a predefined similarity range of a reference compound, it suggests a high likelihood of bioequivalence. This guide will navigate you through the essential in silico tools and workflows to make such determinations for pyrrole-2-acetamide derivatives.
Pillar 1: Foundational In Silico Methodologies for Bioequivalence Prediction
A robust in silico bioequivalence assessment is not reliant on a single method but rather on the convergence of evidence from multiple computational models. Each model provides a piece of the puzzle, and their integrated interpretation enhances the predictive power of the overall assessment.
ADMET Profiling: The Building Blocks of Pharmacokinetics
The journey of a drug through the body is governed by its ADMET properties.[4] In silico ADMET profiling is the first-line approach to flag potential bioequivalence issues early in development. For pyrrole-2-acetamide derivatives, a comparative analysis of the following parameters is crucial:
-
Solubility and Permeability: These are the primary determinants of oral absorption. In silico models can predict aqueous solubility and permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3][5][6] A significant discrepancy in the predicted solubility or permeability between two derivatives would be a strong indicator of potential bioinequivalence.
-
Plasma Protein Binding (PPB): The extent of binding to plasma proteins influences the free drug concentration available to exert its therapeutic effect and to be cleared from the body. In silico models can estimate the percentage of PPB, and a substantial difference between derivatives can lead to different pharmacokinetic and pharmacodynamic profiles.
-
Metabolism Prediction: Identifying the primary metabolizing enzymes (e.g., Cytochrome P450 isoforms) and the sites of metabolism on the pyrrole-2-acetamide scaffold is critical.[7] If two derivatives are metabolized by different enzymes or at different rates, their systemic exposure and clearance will likely differ, leading to bioinequivalence.
-
Excretion Prediction: While less commonly modeled with high accuracy, predicting the primary route and rate of excretion (renal or hepatic) can provide additional insights into the drug's disposition.
Quantitative Structure-Activity Relationship (QSAR) Models: Decoding the Molecular Descriptors of Bioavailability
QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property, such as oral bioavailability.[8][9][10][11] For a series of pyrrole-2-acetamide derivatives, a QSAR model can be developed using experimental bioavailability data for a set of known compounds. This model can then be used to predict the bioavailability of new, untested derivatives.[9][10]
The causality behind this approach lies in the hypothesis that structurally similar compounds will have similar physicochemical properties that govern their pharmacokinetic behavior.[8] By identifying the key molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) that correlate with bioavailability, we can rationally design derivatives with desired pharmacokinetic profiles.[12]
Physiologically-Based Pharmacokinetic (PBPK) Modeling: The Pinnacle of In Silico Prediction
PBPK modeling represents the most sophisticated in silico approach for predicting the full plasma concentration-time profile of a drug.[13][14][15] These models are multi-compartment mathematical representations of the body, integrating drug-specific physicochemical data with physiological information (e.g., organ volumes, blood flow rates).[14]
For assessing the bioequivalence of pyrrole-2-acetamide derivatives, PBPK modeling is invaluable.[13] By inputting the predicted or experimentally determined ADME parameters for each derivative into a PBPK model, we can simulate their respective pharmacokinetic profiles. The key outputs for bioequivalence assessment are the area under the curve (AUC) and the maximum plasma concentration (Cmax). If the 90% confidence interval for the ratio of the geometric means (test/reference) for AUC and Cmax falls within the standard bioequivalence limits of 80-125%, the derivatives can be considered bioequivalent in silico.[13] PBPK models also allow for the exploration of the impact of formulation differences and potential drug-drug interactions on bioequivalence.[16]
Pillar 2: A Comparative Guide to In Silico Tools
The selection of the right computational tools is paramount for a reliable in silico bioequivalence assessment. Below is a comparison of some widely used platforms for ADMET prediction and PBPK modeling.
| Tool | Type | Key Features for Bioequivalence Assessment | Strengths | Limitations |
| SwissADME | Free Web Server | Provides a comprehensive panel of ADME predictions including solubility, permeability, and drug-likeness. | User-friendly interface, fast calculations, and graphical output (Bioavailability Radar).[3] | Lacks detailed metabolism and transporter interaction predictions. |
| admetSAR 2.0 | Free Web Server | Offers a wide range of ADMET models, including predictions for various transporter substrates/inhibitors and toxicity endpoints.[17][18] | Provides detailed information on metabolic pathways and potential for drug-drug interactions. | The accuracy of some models may vary. |
| ProTox-II | Free Web Server | Focuses on predicting various toxicity endpoints, which is a crucial component of the "T" in ADMET.[7] | Provides insights into potential safety liabilities that could differ between derivatives. | Limited scope for pharmacokinetic prediction. |
| GastroPlus™ | Commercial Software | Industry-leading PBPK modeling platform for simulating oral absorption and pharmacokinetics. | Mechanistic models that can account for complex gastrointestinal physiology and formulation effects. | Requires a significant investment in licensing and training. |
| Simcyp® Simulator | Commercial Software | A comprehensive PBPK platform with a vast library of physiological parameters for various populations.[13] | Powerful tool for predicting drug-drug interactions and pharmacokinetics in special populations.[13] | High cost and complexity. |
Pillar 3: Experimental Workflow for In Silico Bioequivalence Assessment
This section provides a detailed, step-by-step protocol for conducting an in silico bioequivalence assessment of two hypothetical pyrrole-2-acetamide derivatives: PA-Ref (Reference) and PA-Test (Test).
Step 1: 2D Structure Preparation
-
Obtain the 2D chemical structures of PA-Ref and PA-Test in a standard format (e.g., SMILES or SDF).
-
Ensure that the structures are correctly represented, including stereochemistry if applicable.
Step 2: ADMET Prediction using Web Servers
-
Submit the SMILES strings of PA-Ref and PA-Test to the SwissADME and admetSAR 2.0 web servers.
-
Collect the predicted ADME parameters, paying close attention to:
-
Water Solubility (LogS)
-
GI Absorption
-
Blood-Brain Barrier (BBB) Permeation
-
CYP450 Inhibition (for major isoforms)
-
P-glycoprotein (P-gp) Substrate/Inhibitor status
-
-
Compare the predicted values for PA-Ref and PA-Test . Significant differences in these parameters may suggest a lower probability of bioequivalence.
Step 3: QSAR Modeling for Oral Bioavailability (Optional but Recommended)
-
If experimental bioavailability data is available for a series of related pyrrole-2-acetamide derivatives, develop a QSAR model using a suitable software package (e.g., RDKit, Scikit-learn).
-
Use the developed QSAR model to predict the oral bioavailability of PA-Ref and PA-Test .
-
A large predicted difference in bioavailability would be a red flag for bioinequivalence.
Step 4: PBPK Modeling and Simulation
-
Utilize a PBPK modeling software (e.g., GastroPlus™, Simcyp® Simulator).
-
Input the physicochemical and ADME parameters for PA-Ref and PA-Test into the software. Use experimentally determined values where available, and in silico predictions otherwise.
-
Define the simulation parameters, including the dose, dosing regimen, and population characteristics (e.g., healthy adults).
-
Run the simulations to generate the predicted plasma concentration-time profiles for both compounds.
-
Calculate the key pharmacokinetic parameters: AUC and Cmax.
Step 5: Bioequivalence Analysis
-
Perform a statistical comparison of the predicted AUC and Cmax values for PA-Ref and PA-Test .
-
Calculate the geometric mean ratio (Test/Reference) for both parameters.
-
Determine the 90% confidence intervals for these ratios.
-
If the 90% confidence intervals for both AUC and Cmax fall within the 80-125% range, PA-Test can be considered bioequivalent to PA-Ref based on the in silico analysis.
Visualizing the In Silico Bioequivalence Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.
Caption: Workflow for in silico bioequivalence assessment.
Caption: Components of a PBPK model for PK prediction.
Conclusion: A Forward-Looking Approach to Drug Development
In silico bioequivalence assessment is a powerful, data-driven approach that can significantly de-risk and accelerate the development of new drug candidates, including pyrrole-2-acetamide derivatives. By integrating ADMET profiling, QSAR modeling, and PBPK simulations, researchers can gain early insights into the potential for bioequivalence, enabling more informed decision-making and resource allocation. While in silico methods are not yet a complete replacement for in vivo studies, they are an indispensable tool for guiding lead optimization and formulation development. As computational power and modeling algorithms continue to advance, the role of in silico bioequivalence in regulatory submissions is poised to expand, heralding a new era of efficiency and innovation in pharmaceutical sciences.
References
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- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Mateev, E., et al. (2024). In silico and in vitro screening of pyrrole-based Hydrazide-Hydrazones as novel acetylcholinesterase inhibitors.
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- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (n.d.). PMC - PubMed Central.
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- Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. (2025).
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- Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (n.d.).
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- Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One.
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Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 1H-Pyrrole-2-acetamide
Executive Summary
This guide provides a technical framework for the safe disposal of 1H-Pyrrole-2-acetamide . While specific safety data sheets (SDS) for this derivative may be less common than for parent compounds, its structural moieties (pyrrole ring and amide group) dictate specific handling protocols.
Core Directive: Treat this compound as a Non-Halogenated Organic Hazardous Waste . Due to the electron-rich nature of the pyrrole ring, it is susceptible to oxidation and polymerization; therefore, it must be strictly segregated from oxidizing agents to prevent exothermic degradation prior to incineration.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity. This compound combines a reactive pyrrole ring with a stable amide functionality.
Physicochemical Properties
| Property | Data | Operational Implication |
| CAS Number | 5922-30-5 | Use for waste manifesting/labeling. |
| Formula | C₆H₈N₂O | Non-halogenated (lowers disposal cost/complexity). |
| Physical State | Solid (Crystalline) | Requires particulate containment (N95/P100) during transfer. |
| Reactivity | Light/Air Sensitive | Critical: May darken/polymerize over time.[1] Store in amber vials. |
| Solubility | Soluble in polar organics | Dispose as solvent waste if dissolved (e.g., DMSO, Methanol). |
Hazard Identification (GHS Classification)
Based on structural analogs (Pyrrole and Acetamide derivatives).
-
Health Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).
-
Reactivity Hazards: Incompatible with strong oxidizing agents and strong acids (risk of violent polymerization).[1]
-
Chronic Risks: Acetamide derivatives are often scrutinized for potential reproductive toxicity; handle with full PPE.
Pre-Disposal Stabilization & Segregation
The Scientist’s Rationale: Waste containers are often "black boxes" where unknown reactions occur. We segregate this compound not just to follow rules, but to prevent the pyrrole ring from reacting with oxidizers in the waste stream, which could generate heat or toxic NOₓ fumes.
Segregation Protocol
-
Stream Selection: Segregate into Organic, Non-Halogenated waste streams.
-
Incompatibility Check:
-
NEVER mix with Nitric Acid, Peroxides, or Chromates.
-
NEVER mix with Halogenated solvents (DCM, Chloroform) if your facility separates halogenated/non-halogenated to reduce incineration costs.
-
Disposal Workflow
Follow this logic gate to determine the correct physical disposal path.
Decision Matrix (Visualization)
Figure 1: Decision tree for segregating this compound based on physical state and solvent matrix.
Step-by-Step Procedure
Scenario A: Pure Solid or Spill Debris
-
Containerize: Place the solid substance in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into the facility's designated "Hazardous Solid Waste" drum (usually a wide-mouth HDPE drum).
-
Labeling: Tag with the chemical name "this compound" and check "Toxic" and "Irritant."
Scenario B: Liquid Solution (Reaction Mixture)
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions can catalyze pyrrole polymerization.
-
Bulking: Pour into the Non-Halogenated Organic Solvent carboy (typically red or yellow safety cans).
-
Note: If dissolved in Dichloromethane (DCM), it must go into the Halogenated waste stream, despite the compound itself being non-halogenated.
-
-
Record Keeping: Log the approximate volume and concentration on the waste tag immediately.
Emergency Contingencies: Spill Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.
Spill Response Logic
Figure 2: Immediate operational workflow for laboratory spills.
Cleanup Protocol
-
Isolate: Alert nearby personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If the powder is fine/dusty, use a respiratory mask (N95) to prevent inhalation.
-
Dry Spill: Gently sweep powder into a dustpan using a brush. Do not create dust.[2][3][4]
-
Wet Spill: Cover with an inert absorbent (vermiculite or spill pads).
-
Decontamination: Wipe the surface with a soap/water solution followed by ethanol. The pyrrole ring may leave a darkened residue if oxidized; scrub thoroughly.
-
Disposal: Place all cleanup materials into the Hazardous Solid Waste bin.
Regulatory Framework (USA/RCRA)
Understanding the "Why" regarding compliance.
-
Waste Classification: this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists [1]. However, under RCRA (Resource Conservation and Recovery Act), the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Characteristic Determination:
-
Ignitability (D001): Not applicable for the solid.
-
Toxicity: While not a "Characteristic Toxic" waste via TCLP, it should be managed as Toxic due to the biological activity of pyrrole/amide pharmacophores.
-
-
Best Practice: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) is the only acceptable final disposal method for organic research chemicals [2].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
PubChem. Compound Summary for CID 22625, this compound. National Library of Medicine (US), National Center for Biotechnology Information. Available at: [Link]
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Personal protective equipment for handling 1H-Pyrrole-2-acetamide
Part 1: Executive Safety Summary
Do not conflate this compound with liquid Pyrrole. 1H-Pyrrole-2-acetamide (CAS 700-24-3) is a solid-state organic intermediate.[1] While often classified generically as an irritant, its structural components—a bioactive pyrrole ring fused with an acetamide tail—demand a higher tier of caution than standard laboratory salts.[1]
The "Senior Scientist" Assessment: Treat this compound as a Potential Carcinogen & Bioactive Irritant . Rationale: The parent structure, Acetamide (CAS 60-35-5), is an IARC Group 2B carcinogen.[1] While the derivative may have different properties, the precautionary principle in drug development dictates handling this as a high-potency intermediate until specific toxicology data proves otherwise.[1]
Part 2: Hazard Profile & Risk Assessment
The following data synthesizes structural alerts and available safety data for pyrrole-acetamide derivatives.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (White/Off-white Powder) | Inhalation Risk: High during weighing/transfer.[1] Dust control is critical.[1] |
| Solubility | DMSO, Methanol, Ethanol | Permeation Risk: Once dissolved, the solvent acts as a carrier, increasing skin absorption rates.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Contact Dermatitis: Direct contact causes inflammation.[1] |
| Structural Alert | Acetamide Moiety | Systemic Toxicity: Potential carcinogenicity/reproductive toxicity.[1] |
| Reactivity | Acid Sensitive | Incompatibility: Polymerizes or decomposes in strong acids; keep away from oxidizers.[1] |
Part 3: The PPE Defense System
Standard lab coats are insufficient.[1] You must employ a Layered Defense Strategy tailored to the compound's state (Solid vs. Solution).[1]
Dermal Protection (The Glove Protocol)
-
The Trap: Standard "exam gloves" (0.05 mm) are prone to micro-tears during spatula manipulation.[1]
-
The Standard: Use Accelerator-Free Nitrile with a minimum thickness of 0.11 mm (4-5 mil) .[1]
-
For Solutions (DMSO/Methanol): If handling concentrated stock solutions (>100mM), employ Double Gloving or use a laminate glove (e.g., Silver Shield) under a nitrile outer glove.[1] DMSO permeates nitrile in <10 minutes, carrying the solute with it.[1]
Respiratory Protection
-
Primary Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Secondary PPE: If working outside a hood (rare/emergency only), a P100 Particulate Respirator (full face seal) is required.[1] N95s are insufficient for fine organic powders that may possess bioactive properties.[1]
Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).[1]
-
Prohibited: Safety glasses with side shields are not acceptable for powder handling, as airborne dust can bypass the shields.[1]
Part 4: Operational Workflow (Step-by-Step)
Phase A: The Weighing Protocol (Critical Control Point)
Static electricity is the enemy here.[1] Pyrrole derivatives are often fluffy and electrostatic.[1]
-
Preparation: Place an anti-static ionizer inside the weigh station 5 minutes prior to opening the vial.
-
Donning: Don double nitrile gloves. Ensure cuffs are taped or tucked under the lab coat sleeve (Tyvek sleeves recommended).[1]
-
Transfer: Use a PTFE-coated spatula .[1] Avoid metal spatulas if possible to reduce static discharge risk.[1]
-
Containment: Weigh directly into a tared vial with a septum cap. Do not use weighing boats that require a secondary transfer step; this doubles the aerosolization risk.[1]
Phase B: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for high-yield synthesis involving pyrroles.[1][3]
-
Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Vortexing: Cap tightly before vortexing. Never vortex an open container.[1]
Phase C: Workflow Visualization
The following diagram illustrates the decision matrix for safe handling.
Caption: Decision matrix for PPE selection based on physical state (Solid vs. Solution) to mitigate specific exposure vectors.
Part 5: Emergency & Disposal Protocols
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping generates dust.[1] Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.[1] Place all materials in a sealed bag.
-
Solution Spill: Absorb with vermiculite or spill pads.[1] If dissolved in DMSO, treat the waste as "Skin Penetrating Hazard."[1]
Disposal (The "Cradle-to-Grave" Rule)
-
Classification: Segregate as Hazardous Organic Waste .
-
Method: High-Temperature Incineration is the only acceptable method.[1] The pyrrole ring requires high temperatures to ensure complete thermal decomposition and prevent the release of nitrogen oxides (NOx) or active pharmaceutical ingredients into the water table.[1]
-
Never: Do not dispose of down the drain. Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream, as pyrroles can react violently.[1]
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
